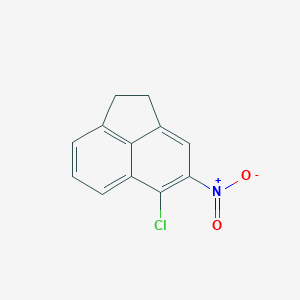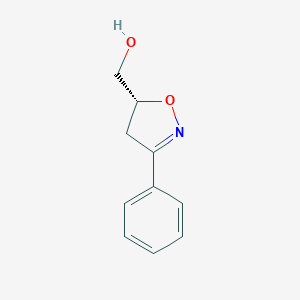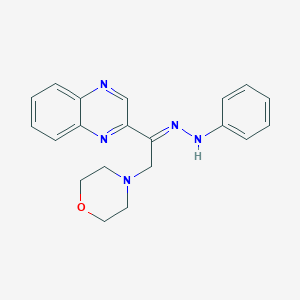![molecular formula C23H26N2O4 B282222 5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282222.png)
5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one, commonly known as DMHP, is a synthetic compound with potential pharmaceutical applications. It belongs to the class of compounds called pyrrolones, which have been extensively studied for their pharmacological properties. DMHP has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.
Mécanisme D'action
The mechanism of action of DMHP is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in cancer cell proliferation and inflammation. DMHP has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. Additionally, DMHP has been found to inhibit the expression of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
DMHP has been found to exhibit a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the process by which new blood vessels are formed), and the modulation of immune responses. DMHP has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMHP for lab experiments is its potent antitumor activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. Additionally, DMHP has been found to be relatively non-toxic to normal cells, which is a desirable characteristic for a potential therapeutic agent. However, one limitation of DMHP is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on DMHP. One area of interest is the development of more efficient synthesis methods for DMHP, which could improve its availability for research and potential clinical use. Another direction is the investigation of DMHP's mechanism of action in more detail, which could lead to the development of more targeted cancer therapies. Additionally, further studies are needed to evaluate the safety and efficacy of DMHP in vivo, and to determine its potential for use in combination with other cancer therapies.
Méthodes De Synthèse
DMHP can be synthesized using a variety of methods, including the reaction of 4-(dimethylamino)phenylhydrazine with ethyl acetoacetate, followed by cyclization with 4-methylbenzoyl chloride. Another method involves the reaction of 4-(dimethylamino)phenylhydrazine with 1-(4-methylbenzoyl)-3-(2-hydroxypropyl)urea, followed by cyclization with acetic anhydride. Both methods have been successfully used to produce DMHP in high yields.
Applications De Recherche Scientifique
DMHP has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent. Studies have shown that DMHP exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, DMHP has been found to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. DMHP has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2.
Propriétés
Formule moléculaire |
C23H26N2O4 |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
(4Z)-5-[4-(dimethylamino)phenyl]-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H26N2O4/c1-14-5-7-17(8-6-14)21(27)19-20(16-9-11-18(12-10-16)24(3)4)25(13-15(2)26)23(29)22(19)28/h5-12,15,20,26-27H,13H2,1-4H3/b21-19- |
Clé InChI |
XFQMRAPTUVMOHJ-VZCXRCSSSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)N(C)C)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)N(C)C)O |
SMILES canonique |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)N(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![10-(8-benzoyl-1a,8a-diphenyl-1a,1b,8,8a-tetrahydro-1H-cyclopropa[3,4]pyrrolo[2,1-b][1,3]benzothiazol-1-ylidene)-9(10H)-anthracenone](/img/structure/B282143.png)



![1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol](/img/structure/B282153.png)
![4-{[(Benzoylamino)carbothioyl]amino}-3,5-dichlorobenzenesulfonamide](/img/structure/B282154.png)
![4-[[4-(Dimethylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]oxy]benzaldehyde](/img/structure/B282155.png)
![Methyl 4-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B282156.png)

![12,15,15-Trimethyl-3lambda~5~,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2,4,6,8,10-pentaen-3-ol](/img/structure/B282158.png)
![5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione](/img/structure/B282159.png)
![4-[(Cyclohexylamino)methyl]-2-methoxyphenol](/img/structure/B282162.png)
